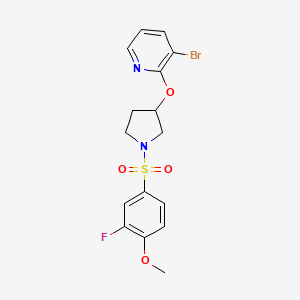

Methyl 3-(benzylsulfanyl)-5-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(benzylsulfanyl)-5-bromobenzoate, also known as BSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSB is a benzylsulfanyl-substituted benzoate derivative that is commonly used as a building block in the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Antitubulin Agents

Researchers have developed a library of functionalized 3-(α-styryl)-benzo[b]thiophenes using a synthetic sequence that includes the synthesis of 3-bromobenzo[b]thiophene derivatives, a process possibly relevant to the manipulation of Methyl 3-(benzylsulfanyl)-5-bromobenzoate. This approach facilitated the introduction of various substituents, enhancing molecular diversity. Among these compounds, one demonstrated submicromolar cytotoxic activity against the HCT-116 cell line and inhibited tubulin polymerization at levels comparable to known antitubulin agents, highlighting its potential as an antiproliferative agent (Tréguier et al., 2014).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those similar to Methyl 3-(benzylsulfanyl)-5-bromobenzoate, were explored for their photodynamic therapy (PDT) applications. These compounds showed excellent photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence properties, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules encapsulating fungicides, possibly related to research involving Methyl 3-(benzylsulfanyl)-5-bromobenzoate, have shown promising applications in agriculture. These carrier systems offer advantages such as modified release profiles, reduced environmental toxicity, and improved efficacy against fungal diseases in plants, offering new options for treatment and prevention (Campos et al., 2015).

Corrosion Inhibitors

A theoretical study on benzimidazole derivatives, which share structural motifs with Methyl 3-(benzylsulfanyl)-5-bromobenzoate, investigated their potential as corrosion inhibitors. This study highlighted the relevance of electronic properties in their inhibitory performance, providing insights into designing effective corrosion inhibitors (Obot & Obi-Egbedi, 2010).

Propiedades

IUPAC Name |

methyl 3-benzylsulfanyl-5-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2S/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYQVBSVJIZVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2850088.png)

![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)

![Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2850094.png)

![2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2850095.png)

![(E)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2850099.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2850101.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2850107.png)